1-ethyl-1-phenylthiourea
Description
Significance and Versatility of Thiourea (B124793) Scaffolds in Chemical Research
Thiourea and its derivatives are recognized as privileged structures in medicinal and synthetic chemistry. nih.gov Their importance stems from the unique properties of the thiocarbonyl functional group (C=S) and the two adjacent nitrogen atoms. This arrangement allows thiourea scaffolds to act as versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org
The ability of the thiourea moiety to form stable hydrogen bonds is a key factor in its utility in supramolecular chemistry and as a component in organocatalysts. wikipedia.org Furthermore, the presence of nitrogen and sulfur atoms with lone pairs of electrons makes thiourea derivatives effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. mdpi.com This property is leveraged in analytical chemistry and for the synthesis of novel materials.
In the realm of medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comrsc.org This wide range of applications underscores the significance of the thiourea scaffold as a foundational element in the development of new chemical entities. researchgate.net
Academic Context and Research Significance of 1-ethyl-1-phenylthiourea
This compound, with the chemical formula C9H12N2S, is a specific derivative that has garnered academic interest. nih.gov As a substituted thiourea, it belongs to the category of aromatic thiourea derivatives, which generally exhibit enhanced stability compared to their aliphatic counterparts due to the electronic influence of the aromatic ring.
Research into this compound and its analogues often focuses on their potential as intermediates in organic synthesis and their coordination chemistry. For instance, studies have explored the cyclization reactions of derivatives of this compound to form more complex heterocyclic systems. nuph.edu.ua The compound also serves as a ligand in the formation of metal complexes, with studies investigating the structural and thermal properties of such complexes.
While specific biological activity data for this compound is not extensively documented in readily available literature, the broader family of N-substituted phenylthiourea (B91264) derivatives has been investigated for various therapeutic applications. rjpbcs.com Research on related compounds, such as those with different substituents on the phenyl or ethyl groups, provides insights into structure-activity relationships that can guide the design of new molecules with desired properties. vulcanchem.com
Historical Overview of Relevant Thiourea Chemistry Development
The journey of thiourea chemistry began in 1873 with the first synthesis of thiourea by the Polish chemist Marceli Nencki. This discovery marked a significant milestone, establishing thiourea as the first sulfur analogue of urea. nih.gov Throughout the 20th century, the field expanded as chemists began to recognize the unique reactivity and broad applicability of the thiocarbonyl group.
The development of synthetic methodologies has been a driving force in thiourea chemistry. Early methods relied on straightforward condensation reactions. A common and efficient method for synthesizing N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net Modern synthetic approaches have evolved to include more sophisticated and environmentally conscious techniques, such as microwave-assisted synthesis and solvent-free conditions, making a wider range of thiourea derivatives more accessible for research.
The exploration of thiourea derivatives in medicinal chemistry has a rich history, with early examples including their use in the treatment of tuberculosis. nih.gov The discovery that the thiourea moiety could act as a bioisosteric replacement for other functional groups has further fueled its investigation in drug design. nih.gov The continuous development of new synthetic routes and the ongoing discovery of novel biological activities ensure that thiourea chemistry remains a vibrant and important area of research.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12N2S | nih.gov |
| Molecular Weight | 180.27 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 3955-58-6 | nih.gov |
| Solubility | Soluble in Ethanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPNGPNQJUMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063243 | |
| Record name | Thiourea, N-ethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-58-6 | |
| Record name | N-Ethyl-N-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-ethyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-ethyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N-ethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Electronic Structure Elucidation of 1 Ethyl 1 Phenylthiourea
Experimental Structural Characterization Methodologies
The determination of the precise three-dimensional arrangement of atoms and the electronic distribution within a molecule like 1-ethyl-1-phenylthiourea relies on a combination of advanced analytical techniques. These methodologies provide critical data on bond lengths, angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior.
Advanced X-ray Diffraction Studies
While comprehensive searches of the scientific literature were conducted, no specific single-crystal X-ray diffraction studies for this compound (CAS 3955-58-6) have been publicly reported. However, the principles of this analysis can be effectively illustrated by examining closely related N,N'-disubstituted thiourea (B124793) derivatives.
Single crystal X-ray diffraction analysis is the most powerful method for determining the precise molecular conformation of a compound in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information to calculate the electron density distribution within the crystal, which in turn allows for the determination of the exact positions of the atoms in the molecule.
For thiourea derivatives, a key conformational feature is the orientation of the substituent groups relative to the C=S (thione) bond. In the case of 1-benzoyl-3-ethyl-3-phenylthiourea, a related compound, X-ray analysis revealed that the ethyl group and the sulfur atom are in a cis configuration with respect to the N2—C8 bond. nih.gov Conversely, the N2-phenyl and benzoyl groups adopt a trans orientation to the sulfur atom across both C—N bonds of the thiourea core. nih.gov Such studies are crucial for understanding how different substituents influence the molecular geometry and packing in the crystal lattice.
Crystallographic parameters are the fundamental measurements derived from an X-ray diffraction experiment that describe the size and shape of the unit cell—the basic repeating unit of a crystal. These parameters include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.
Dihedral angles, which describe the rotation around a chemical bond, are also critical parameters obtained from crystallographic data. They define the three-dimensional shape of the molecule. For instance, in the structure of 1-benzoyl-3-ethyl-3-phenylthiourea, the dihedral angle between the thiourea plane and the amide group is a significant 62.44 (16)°. nih.govsigmaaldrich.com The two phenyl rings are twisted relative to each other, with a dihedral angle of 75.93(18)°. nih.govsigmaaldrich.com These angles are dictated by a balance of electronic effects, such as conjugation, and steric hindrance between bulky substituents.
To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound 1-benzoyl-3-ethyl-3-phenylthiourea are presented below.
Table 1: Crystallographic Data for 1-benzoyl-3-ethyl-3-phenylthiourea
Note: This data is for a related compound and is presented for illustrative purposes due to the absence of published data for this compound.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C16H16N2OS | nih.gov |
| Formula Weight | 284.37 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P1 | nih.gov |
| a (Å) | 7.735 (2) | nih.gov |
| b (Å) | 8.013 (2) | nih.gov |
| c (Å) | 12.540 (3) | nih.gov |
| α (°) | 101.837 (5) | nih.gov |
| β (°) | 96.908 (5) | nih.gov |
| γ (°) | 94.205 (6) | nih.gov |
| Volume (ų) | 751.3 (4) | nih.gov |
| Z | 2 | nih.gov |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.org This phenomenon is particularly common in flexible molecules like many thiourea derivatives, where different crystal packing arrangements or molecular conformations can lead to distinct polymorphic forms. acs.orgbldpharm.com The flexibility often arises from the relatively low energy barrier to rotation around the C-N bonds of the thiourea moiety. bldpharm.com
Conformational polymorphism, a subset of polymorphism, occurs when different polymorphs contain molecules in different conformations. chemeo.com For disubstituted thioureas, different arrangements of the substituent groups (e.g., cis-cis, cis-trans, trans-trans) relative to the thiourea backbone can be energetically accessible, potentially leading to the isolation of multiple polymorphic forms under different crystallization conditions. acs.orgchemeo.com These different forms can exhibit variations in physical properties such as melting point, solubility, and stability, which is a significant consideration in fields like pharmaceuticals and materials science. Studies on symmetrically disubstituted thioureas have shown that both trans-trans and cis-trans configurations can be stable and may coexist. conicet.gov.ar
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the structural features of molecules. They rely on the interaction of electromagnetic radiation with matter to provide information about molecular vibrations, electronic transitions, and the chemical environment of atoms.
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. These techniques measure the vibrational frequencies of the chemical bonds within a molecule. Each functional group (e.g., N-H, C=S, C-N, aromatic C-H) has characteristic vibrational modes that appear at specific wavenumbers in the spectrum, acting as a molecular "fingerprint."
For this compound, FTIR and Raman spectroscopy would be expected to reveal key vibrational bands associated with its constituent parts: the thiourea core, the ethyl group, and the phenyl group. Analysis of related thiourea derivatives provides a basis for assigning these expected vibrations. For example, the N-H stretching vibrations typically appear as strong bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea group, is generally observed in the range of 700-850 cm⁻¹, though it can be coupled with other vibrations. The C-N stretching vibrations are also characteristic and appear in the fingerprint region of the spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
Note: These are approximate ranges based on data from related thiourea compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3100 - 3400 | |
| Aromatic C-H | Stretching | 3000 - 3100 | |
| Aliphatic C-H (ethyl) | Stretching | 2850 - 2980 | |
| C=S | Stretching | 700 - 850 | |
| C-N | Stretching | 1200 - 1400 | |
| Aromatic C=C | Stretching | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ¹H-¹⁵N HSQC) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the local magnetic fields around atomic nuclei.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. In a study using DMSO-d6 as the solvent, the characteristic signals for the compound were identified. rsc.org
The ¹H NMR spectrum shows distinct signals corresponding to each type of proton in the molecule. The methyl (CH₃) protons of the ethyl group appear as a triplet at 1.04 ppm, and the adjacent methylene (B1212753) (CH₂) protons present as a quartet between 3.98 and 4.05 ppm. rsc.org This splitting pattern (a triplet and a quartet) is a classic indicator of an ethyl group. The five protons of the phenyl ring, along with the two protons of the amino (NH₂) group, are observed as a broad multiplet in the aromatic region of 7.20-7.49 ppm. rsc.org
The ¹³C NMR spectrum corroborates the structure by identifying each unique carbon environment. The thiocarbonyl carbon (C=S) gives a characteristic signal far downfield at 181.49 ppm. rsc.org The carbons of the phenyl ring appear in the typical aromatic region (128-143 ppm), with the ipso-carbon (the one attached to the nitrogen) at 142.33 ppm and other aromatic carbons at 130.37, 128.36, and 128.32 ppm. rsc.org The ethyl group carbons are observed upfield, with the methylene carbon at 49.47 ppm and the methyl carbon at 13.14 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 1.04 | Triplet (t) | -CH₃ (ethyl) | 13.14 |
| -CH₂- (ethyl) | 3.98-4.05 | Quartet (q) | -CH₂- (ethyl) | 49.47 |
| Aromatic-H & NH₂ | 7.20-7.49 | Multiplet (m) | Aromatic-C | 128.32, 128.36, 130.37 |
| Aromatic-C (ipso) | 142.33 | |||
| C=S (thiocarbonyl) | 181.49 |
2D NMR Spectroscopy
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to further confirm structural assignments by revealing correlations between nuclei. mdpi.comrsc.org
¹H-¹H COSY (Correlation Spectroscopy) would show cross-peaks between coupled protons. For this compound, this would confirm the connectivity between the methyl (1.04 ppm) and methylene (3.98-4.05 ppm) protons of the ethyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This experiment would definitively link the proton signals of the ethyl and phenyl groups to their corresponding carbon signals in the ¹³C spectrum. nih.govunipi.it
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons of the ethyl group to the ipso-carbon of the phenyl ring and the thiocarbonyl carbon, confirming the N-ethyl-N-phenyl arrangement. rsc.orgrsc.org
¹H-¹⁵N HSQC Spectroscopy
Given the presence of two distinct nitrogen environments, ¹H-¹⁵N HSQC is a powerful tool for probing the N-H bonds. rsc.org This experiment correlates the chemical shifts of protons with the nitrogen atoms to which they are attached. nih.gov For this compound, a cross-peak would be expected for the protons of the terminal -NH₂ group, providing the chemical shift of the nitrogen atom and confirming the proton-nitrogen connectivity. This technique is particularly useful for distinguishing between different N-H groups in more complex thiourea derivatives and studying their interactions. rsc.orgbeilstein-journals.org
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. In this compound, the primary chromophores are the phenyl ring and the thiocarbonyl (C=S) group.
The electronic spectrum of this compound is expected to show two main types of transitions:
π → π* transitions: These are high-energy, high-intensity absorptions associated with the π-electron systems of the aromatic ring and the C=S double bond.
n → π* transitions: These lower-energy, lower-intensity absorptions involve the promotion of non-bonding electrons (from sulfur and nitrogen) into the antibonding π* orbital of the thiocarbonyl group.
While specific spectral data for this compound is not detailed in the searched literature, related N,S-disubstituted thiourea derivatives show characteristic absorptions. For instance, a similar ligand, 1-(2-(diethylamino)ethyl)-3-phenylthiourea, exhibits a UV-Vis absorption maximum (λₘₐₓ) at 313 nm in DMSO, which is likely attributable to these electronic transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Characteristics |
|---|---|---|
| π → π | Phenyl Ring, C=S | High intensity, shorter wavelength |
| n → π | C=S (involving N and S lone pairs) | Low intensity, longer wavelength |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
The molecular formula of this compound is C₉H₁₂N₂S, corresponding to a molecular weight of approximately 180.27 g/mol and a monoisotopic mass of 180.07211956 Da. nih.gov In a mass spectrometer, typically using electron impact (EI) ionization, the molecule will form a molecular ion (M⁺•) at m/z ≈ 180. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral fragments.
Key expected fragmentation pathways include:
Alpha-cleavage: This is a common pathway for molecules containing heteroatoms. Cleavage of the C-C bond within the ethyl group (loss of a methyl radical, •CH₃) would result in a fragment at m/z 165.
Cleavage adjacent to Nitrogen: The bond between the nitrogen and the ethyl group can break, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to produce a stable ion at m/z 151.
Formation of Phenyl-containing Ions: Cleavage can result in the formation of the phenyl isothiocyanate cation ([C₆H₅NCS]⁺•) at m/z 135 or the phenyl cation (C₆H₅⁺) at m/z 77.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 180 | Molecular Ion [M]⁺• | [C₉H₁₂N₂S]⁺• |
| 151 | [M - C₂H₅]⁺ | [C₇H₇N₂S]⁺ |
| 135 | [C₆H₅NCS]⁺• | [C₇H₅NS]⁺• |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Based on a thorough review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the advanced theoretical and computational studies of This compound that adheres to the strict outline provided.
Searches for computational data related to this specific compound, including its molecular and electronic properties derived from Density Functional Theory (DFT), conformational analysis, and potential energy surface exploration, did not yield the detailed research findings required to populate the requested sections and subsections. The available literature primarily focuses on the synthesis of this compound or its role as an intermediate in other reactions uni-heidelberg.desmolecule.com. While one source mentions electronic transitions in the context of HOMO/LUMO orbitals, it does not provide the specific quantitative data (such as energy gaps, optimized geometry parameters, electrostatic potential values, predicted spectroscopic data, or non-linear optical properties) necessary to construct the mandated in-depth scientific article uni-heidelberg.de.
To fulfill the user's request for a "thorough, informative, and scientifically accurate" article, specific computational results for this compound are essential. Without such data, any attempt to generate the content as outlined would result in speculation or the incorrect application of data from related but structurally distinct molecules, which would be scientifically unsound.
Therefore, the requested article cannot be generated at this time due to the lack of specific published research on the advanced theoretical and computational properties of this compound.
Advanced Theoretical and Computational Studies of 1 Ethyl 1 Phenylthiourea
Tautomeric Equilibria Studies (Thione-Thiol and Amino-Imino Forms)
Thiourea (B124793) derivatives, including 1-ethyl-1-phenylthiourea, are capable of existing in different tautomeric forms. The most common of these are the thione-thiol and amino-imino tautomers. Theoretical studies are crucial in understanding the relative stabilities of these forms and the energy barriers that separate them.
Influence of Solvent Effects on Tautomeric Preferences
The surrounding solvent environment can significantly influence the relative stability of tautomers. mdpi.comrsc.org Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. In the case of thioureas, the thiol form is generally more polar than the thione form. Therefore, increasing the polarity of the solvent can lead to a decrease in the energy difference between the thione and thiol tautomers, and in some cases, even invert their relative stabilities. rsc.orgnih.gov
The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. rsc.org This model treats the solvent as a continuous dielectric medium. Calculations have shown that as the dielectric constant of the solvent increases, the relative stability of more polar tautomers is enhanced. nih.gov For thiourea derivatives, this means that in polar solvents, the population of the thiol tautomer is expected to increase compared to the gas phase. mdpi.com
Advanced Topological Analyses of Electron Density
Topological analysis of the electron density provides a powerful tool for understanding the nature of chemical bonds and intermolecular interactions within a molecule.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates over the corresponding sum for the crystal. nih.gov
The surface can be mapped with various properties, such as dnorm, which identifies regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and highlight significant interactions like hydrogen bonds. nih.govcore.ac.uk
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. crystalexplorer.netresearchgate.net These plots display the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different atomic contacts to the total Hirshfeld surface area can be calculated from these plots. For organic molecules, H···H, C···H/H···C, and interactions involving heteroatoms are typically the most significant. nih.govresearchgate.net In a related compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, Hirshfeld surface analysis revealed that H···H (51.7%), H⋯C/C⋯H (26%), and H⋯O/O⋯H (8.5%) interactions were the most important for the crystal packing. nih.gov
Interactive Data Table: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Thiourea Derivatives
Quantum Theory of Atoms-in-Molecules (QTAIM/AIM) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.orge-bookshelf.de Within this theory, a bond critical point (BCP) is a point along the bond path between two atoms where the electron density is at a minimum with respect to the path, but a maximum with respect to any orthogonal displacement.
The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the chemical bond. For covalent bonds, ρ(r) is typically large, and ∇²ρ(r) is negative. For closed-shell interactions, such as van der Waals forces and hydrogen bonds, ρ(r) is small, and ∇²ρ(r) is positive. The QTAIM approach allows for a rigorous and quantitative description of the bonding within this compound and the intermolecular interactions that govern its crystal packing. wolfram.comrsc.org
Computational Methodologies and Basis Set Selection
The accuracy of theoretical and computational studies heavily relies on the chosen methodology and basis set. mit.edu
For studies on thiourea derivatives, Density Functional Theory (DFT) is a widely used and effective method. researchgate.netbenthamdirect.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net
The selection of the basis set is also crucial. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. youtube.com Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly employed for calculations on organic molecules. nih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding and intermolecular interactions. youtube.com For more demanding calculations, larger basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ) developed by Dunning may be used. rsc.org The choice of basis set represents a compromise between the desired accuracy and the computational resources available. mit.edu
Intermolecular Interactions and Supramolecular Assembly of 1 Ethyl 1 Phenylthiourea Systems
Hydrogen Bonding Networks in the Solid State and Solution
Hydrogen bonding is a predominant force in the structural chemistry of thiourea (B124793) derivatives. The presence of both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom of the thiocarbonyl group and potentially the nitrogen atoms) allows for the formation of diverse and robust hydrogen bonding networks. These networks are crucial in stabilizing the crystal lattice and influencing the conformation of the molecules in solution. acs.org
In solution, NMR data combined with DFT calculations have shown that a preferred conformation of similar thiourea derivatives is stabilized by an intramolecular hydrogen bond. This intramolecularly bonded form exists in equilibrium with dimeric associates formed through intermolecular N-H···S hydrogen bonds, with the population of each species being concentration-dependent. acs.org
Intramolecular Hydrogen Bonding Interactions and Ring Motifs
In many thiourea derivatives, an intramolecular N-H···O hydrogen bond is a common feature, particularly in acylthioureas, which stabilizes the molecular geometry. researchgate.netrsc.orgconicet.gov.ar For instance, in N,N'-bis[2-(dimethylamino)phenyl]thiourea, an intramolecular hydrogen bond is observed between a thiourea N-H moiety and the ortho-substituted amino group. nih.gov This type of interaction can lead to a more planar conformation of the molecule. The strength of this intramolecular hydrogen bond can be influenced by the electronic properties of substituents on the aromatic ring. ukm.my The formation of these intramolecular hydrogen bonds often results in characteristic pseudo-ring motifs, which are fundamental to the molecule's stable conformation. ukm.myajol.info
Intermolecular Hydrogen Bonding Interactions and Crystal Packing Motifs
In the solid state, intermolecular hydrogen bonds are the primary drivers of crystal packing in thiourea derivatives. acs.org The most common and robust intermolecular hydrogen bond is the N-H···S interaction, where the hydrogen atom of an N-H group on one molecule interacts with the sulfur atom of a neighboring molecule. researchgate.net These interactions frequently lead to the formation of centrosymmetric dimers. researchgate.net
These dimeric units can then further assemble into larger one-, two-, or three-dimensional networks through other weaker interactions. researchgate.net The specific pattern of intermolecular hydrogen bonds can give rise to various crystal packing motifs, such as infinite linear chains or helical structures. acs.org The conformational flexibility of the ethyl and phenyl groups, combined with competitive intermolecular hydrogen bonding, can lead to the formation of multiple polymorphic modifications. acs.org
Table 1: Common Hydrogen Bonding Motifs in Thiourea Derivatives
| Interaction Type | Description | Resulting Motif |
| Intermolecular N-H···S | Hydrogen bond between the N-H group of one molecule and the sulfur atom of another. | Centrosymmetric dimers, linear chains, helical structures. acs.orgresearchgate.net |
| Intramolecular N-H···O | Hydrogen bond within the same molecule, typically in acylthioureas. | Pseudo six-membered ring, planarization of the molecule. ukm.myresearchgate.net |
| Intramolecular N-H···N | Hydrogen bond between an N-H group and a nitrogen atom within the same molecule. | Stabilizes molecular conformation. nih.gov |
Other Non-Covalent Interactions (e.g., π-π Stacking, C-H...π, van der Waals)
Beyond classical hydrogen bonds, other non-covalent interactions contribute significantly to the supramolecular assembly of 1-ethyl-1-phenylthiourea systems. The presence of the phenyl ring allows for various π-interactions, which are crucial in the organization of molecules in the crystal lattice. nih.gov
C-H···π Interactions: These interactions involve a C-H bond, often from the ethyl group or the phenyl ring itself, pointing towards the electron-rich π-system of a neighboring phenyl ring. researchgate.netnih.gov These are weaker than π-π stacking but are numerous and collectively play a role in the three-dimensional architecture.
The interplay of these various non-covalent forces, in conjunction with hydrogen bonding, dictates the final supramolecular architecture. acs.org
Principles of Molecular Self-Assembly and Supramolecular Architectures
Molecular self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. rsc.orgmdpi.com For this compound and related compounds, the principles of self-assembly are primarily governed by the directionality and specificity of hydrogen bonds, complemented by the less directional but significant π-interactions and van der Waals forces. mdpi.comaps.org
The resulting supramolecular architectures can range from simple dimers to complex three-dimensional networks. The specific architecture is a delicate balance of the strengths of the different non-covalent interactions and the steric demands of the substituents.
Design of Hydrogen Bonding Motifs for Supramolecular Assemblies
The predictable nature of hydrogen bonding allows for the rational design of supramolecular assemblies. vu.lt By strategically placing hydrogen bond donors and acceptors on a molecular scaffold, it is possible to program the formation of specific, desired architectures. In the context of thioureas, the choice of substituents on the nitrogen atoms can be used to selectively favor certain hydrogen bonding motifs over others. researchgate.net
For example, introducing functional groups capable of forming additional hydrogen bonds can lead to more complex and robust networks. The competition between different possible hydrogen bonds can also be exploited to create dynamic systems or to favor the formation of a particular polymorph. acs.org The design of these motifs is a key aspect of crystal engineering, aiming to control the solid-state properties of materials. mdpi.com
Molecular Recognition and Host-Guest Chemistry Concepts
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. wikipedia.org Thiourea derivatives have been extensively studied as receptors (hosts) for various guests, particularly anions, due to the ability of the N-H groups to act as effective hydrogen bond donors. soton.ac.uk
The fundamental principle of "lock and key," where the host has a cavity or binding site that is sterically and electronically complementary to the guest, is central to this process. beilstein-journals.org In the context of this compound, while it may not form a pre-organized cavity itself, the principles of host-guest chemistry are relevant. The thiourea moiety can act as a binding site, and the ethyl and phenyl groups can provide a specific steric and electronic environment that influences the binding selectivity for different guests. The formation of host-guest complexes is an equilibrium process, and the stability of the complex is determined by the sum of all the non-covalent interactions between the host and the guest. wikipedia.org These interactions include hydrogen bonding, electrostatic interactions, and van der Waals forces. wikipedia.orgbeilstein-journals.org The study of these interactions is crucial for the development of synthetic receptors for specific applications. thno.org
Coordination Chemistry of 1 Ethyl 1 Phenylthiourea As a Ligand
Ligand Design and Coordination Modes of Thiourea (B124793) Derivatives
The coordinating ability of a thiourea ligand is fundamentally dictated by its electronic and steric properties, which are tunable by altering the substituents on the nitrogen atoms. nih.gov The presence of both soft (sulfur) and hard (nitrogen, and in some cases, oxygen) donor atoms allows for a rich and varied coordination chemistry. chemsociety.org.ngisca.me
Thiourea derivatives are classic examples of ambidentate ligands, possessing multiple potential coordination sites. The primary donor atoms involved in metal binding are sulfur, nitrogen, and, in acylthiourea derivatives, oxygen. jocpr.com
Sulfur Donation: The thiocarbonyl sulfur atom is the most common coordination site. nih.govscielo.org.za As a soft donor, it exhibits a strong affinity for soft and borderline metal ions like Ag(I), Pd(II), Pt(II), and Cu(I), forming stable S-M bonds. nih.govuobasrah.edu.iq Coordination through sulfur is confirmed by shifts in the C=S stretching frequency in infrared spectra and the C=S signal in ¹³C NMR spectra. nih.gov
Nitrogen Donation: The nitrogen atoms of the thiourea backbone can also participate in coordination. This is often observed in conjunction with sulfur donation, leading to the formation of a stable chelate ring (N,S-chelation). mdpi.com This mode is particularly favored in basic media, where deprotonation of the N-H group facilitates coordination of the anionic nitrogen atom. mdpi.com
Oxygen Donation: In acylthiourea derivatives, where a carbonyl group is attached to a nitrogen atom, the carbonyl oxygen can act as a hard donor atom. chemsociety.org.ngrsc.org This allows for bidentate coordination through both the "hard" oxygen and the "soft" sulfur atoms (O,S-chelation), a common mode for complexing both hard and soft metals. chemsociety.org.ngresearchgate.net
Chelation significantly enhances the stability of the resulting metal complexes compared to monodentate coordination, an effect known as the chelate effect. Thioureas can form stable five- or six-membered chelate rings depending on the specific ligand and coordination mode. mdpi.comcardiff.ac.uk
The versatility of thiourea ligands is evident in the variety of coordination patterns they can adopt.
Monodentate: This is the simplest coordination mode, where the ligand binds to a single metal center through one donor atom, almost always the sulfur atom. nih.govmdpi.com This is common in neutral complexes with metal halides, such as [L₂MCl₂] where L is a thiourea derivative. nih.gov
Bidentate: In this mode, the ligand binds to a single metal center through two donor atoms. As mentioned, this typically involves either (S,N) or (S,O) chelation, forming a ring structure. mdpi.comrsc.org The choice between monodentate and bidentate coordination can sometimes be controlled by reaction conditions, such as the pH. mdpi.com For example, some thiourea ligands coordinate in a monodentate fashion in neutral media and a bidentate fashion in basic media. mdpi.com
Polydentate (Bridging): Thiourea ligands can also act as a bridge between two or more metal centers. scielo.org.zamdpi.com The sulfur atom, with its multiple lone pairs, can bridge two metal ions. This can lead to the formation of polymeric chains or clusters. For example, cyano-bridged complexes have been synthesized where a thiourea ligand coordinates to one metal (e.g., Zn or Cu) which is then bridged to another (e.g., Ni) via cyanide ligands. scielo.org.za
Synthesis and Characterization of Metal Complexes with Thiourea Ligands
The synthesis of metal complexes with thiourea ligands is generally straightforward, contributing to their widespread study.
A general and common method for synthesizing these complexes involves the direct reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org
The typical procedure consists of dissolving the thiourea derivative in a solvent like ethanol, methanol, or acetonitrile. nih.govmaterialsciencejournal.org A solution of the metal salt (e.g., chloride, bromide, acetate, or perchlorate (B79767) salts) is then added, often dropwise, to the ligand solution. The reaction mixture is typically stirred at room temperature for a period ranging from one to several hours, during which the complex precipitates out of the solution. materialsciencejournal.org The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. materialsciencejournal.org
A wide range of transition metal complexes have been prepared using this methodology:
Cu, Ag, Au: Complexes with coinage metals are well-documented. N,N-disubstituted thioureas react with Cu(II) salts, often resulting in the reduction of copper to Cu(I) and the formation of stable trigonal planar Cu(I) complexes. uobasrah.edu.iq Gold(I) complexes, which have potential medicinal applications, have been synthesized from N,N-disubstituted cyclic thiourea ligands. rsc.orgnih.gov
Ni, Pd, Pt: These group 10 metals readily form complexes with thiourea ligands. Square planar complexes of Pd(II) and Pt(II) are common, with both monodentate (S-coordination) and bidentate (S,N-coordination) modes observed. mdpi.comrsc.orgrsc.org Nickel(II) can form square planar, tetrahedral, or octahedral complexes depending on the specific ligand and reaction conditions. uobasrah.edu.iqrsc.orgcardiff.ac.uk
Co, Zn: Cobalt(II) and Zinc(II) complexes with sterically hindered thiourea ligands have been synthesized, typically yielding tetrahedral geometries with the formula [L₂MX₂]. nih.govnih.gov
The stoichiometry of metal-thiourea complexes is most commonly found to be 1:2 (Metal:Ligand), although 1:1, 1:3, and 1:4 ratios are also known. nih.govmaterialsciencejournal.orgscirp.org The molar conductance values of the complexes in solution can indicate their nature, with low values suggesting non-electrolytic complexes where the anions are part of the coordination sphere. chemsociety.org.ngnih.gov
Several techniques are employed to determine the stoichiometry and stability of these complexes in solution:
Spectrophotometric Methods: The continuous variation method, or Job's plot, is a widely used spectrophotometric technique to determine stoichiometry. It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant. The stoichiometry corresponds to the mole fraction at which the measured absorbance is maximal. researchgate.net This method has been used to confirm 1:1 stoichiometry for certain thiourea-cyclodextrin inclusion complexes. researchgate.net
Electrochemical Methods: Techniques like polarography and cyclic voltammetry can provide valuable information on both stoichiometry and stability. scirp.orgrsc.org By monitoring the shift in the half-wave or peak potential of a metal ion as a function of ligand concentration, one can calculate the stability constants (formation constants) of the complexes formed. scirp.org Studies on tripodal thiourea-based receptors have used electrochemical measurements to determine 1:1 stoichiometry for anion complexation and to estimate the high stability constants of these complexes. rsc.org
The stability of the complexes is influenced by several factors, including the nature of the metal ion (following principles like the HSAB theory), the steric and electronic effects of the substituents on the thiourea ligand, and the properties of the solvent. cardiff.ac.ukscirp.orgacs.org
Table 1: Examples of Synthesized Thiourea-Metal Complexes, Stoichiometry, and Geometry
| Complex Formula | Metal Ion | Ligand (L) | Stoichiometry (M:L) | Geometry |
| [CoCl₂(L)₂] | Co(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 1:2 | Tetrahedral |
| [NiBr₂(L)₂] | Ni(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 1:2 | Tetrahedral |
| [PdCl₂(L)₂] | Pd(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 1:2 | Square Planar |
| [ZnI₂(L)₂] | Zn(II) | 1,3-bis(2,6-diethylphenyl)thiourea | 1:2 | Tetrahedral |
| [Cu(L)₂(H₂O)₂] | Cu(II) | N-(morpholin-4-ylcarbonothioyl)palmitamide | 1:2 | Six-coordinated |
| [Ni(L)₂] | Ni(II) | N-(morpholin-4-ylcarbonothioyl)palmitamide | 1:2 | Four-coordinated |
| [Cu(detu)₄Ni(CN)₄] | Cu(II)/Ni(II) | N,N'-diethyl thiourea (detu) | 1:4 (Cu:detu) | Six-coordinated (Cu) |
| Data sourced from references nih.govchemsociety.org.ngscielo.org.za |
Structural Analysis of Metal Complexes
The definitive structures of metal complexes with thiourea ligands are elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques. nih.govnih.gov
Single-crystal X-ray crystallography provides unambiguous information about the solid-state structure, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.gov For instance, X-ray analysis has confirmed tetrahedral geometries for Co(II) and Zn(II) complexes and square planar geometries for related Pd(II) complexes. nih.gov It has also revealed the crucial role of intramolecular hydrogen bonds in defining the conformation of the coordinated ligands. nih.govnih.gov
Spectroscopic methods are essential for characterizing the complexes and confirming the coordination modes, especially in cases where single crystals cannot be obtained.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms. Coordination of the sulfur atom to the metal center leads to a decrease in the double bond character of the C=S bond. This is observed as a shift of the ν(C=S) stretching band to a lower frequency and a shift of the ν(C-N) band to a higher frequency in the IR spectrum of the complex compared to the free ligand. chemsociety.org.ngnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly informative. In ¹H NMR, the signal for the N-H proton often shifts downfield upon complexation, which can indicate its involvement in intramolecular hydrogen bonding with an anion or direct coordination to the metal. nih.gov In ¹³C NMR, the resonance for the thiocarbonyl carbon (C=S) is particularly sensitive to the coordination environment. A significant shift in this signal upon complexation is strong evidence for coordination via the sulfur atom. nih.gov
Table 2: Spectroscopic Data for a Thiourea Ligand and its Metal Complexes
| Compound | Key IR Bands (cm⁻¹) | ¹³C NMR (ppm) |
| ν(N-H) | ν(C=S) | |
| Free Ligand (L) * | 3291 | 778 |
| [L₂PdCl₂] | 8.82 (¹H NMR δ) | - |
| [L₂ZnI₂] | 8.65 (¹H NMR δ) | - |
| [ZnCl₂(diptu)₂] | 3307 | 719 |
| L = 1,3-bis(2,6-diethylphenyl)thiourea; diptu = diisopropylthiourea. Data sourced from references nih.govnih.gov |
Coordination Geometry and Stereochemistry (e.g., tetrahedral, square planar, octahedral)
The ligand 1-ethyl-3-phenylthiourea forms complexes with various transition metals, exhibiting diverse coordination geometries. The specific geometry is dictated by the electronic configuration and preferred coordination number of the central metal ion.
Tetrahedral Geometry: This geometry is common for metal ions like Cu(I). In a hexanuclear copper(I) cluster with 1-ethyl-3-phenylthiourea, the copper atoms are found in a tetrahedral environment. bhu.ac.in Each copper atom is coordinated to three sulfur atoms from three different thiourea ligands and another copper atom, creating a complex cluster structure. bhu.ac.in
Square Planar Geometry: Metal ions with a d⁸ electronic configuration, such as Pd(II) and Pt(II), typically favor a square planar geometry. ajol.infoamazonaws.com Palladium(II) complexes derived from 1-ethyl-3-phenylthiourea have been synthesized and characterized, confirming a square planar environment around the palladium center. bhu.ac.inajol.info In these complexes, the ligand coordinates to the metal ion, often alongside other ligands like mercapto-triazoles or -thiadiazoles. ajol.info
Octahedral Geometry: Metal ions like Co(III) and Ru(III) commonly exhibit an octahedral coordination geometry. bhu.ac.innih.gov A cobalt(III) complex with 1-ethyl-3-phenylthiourea has been shown to have an octahedral structure. bhu.ac.in Similarly, a ruthenium(III) complex with a Schiff base ligand derived from 1-ethyl-3-phenylthiourea also adopts an octahedral geometry. nih.gov In such cases, the central metal ion is surrounded by six donor atoms.
Table 1: Coordination Geometries of Metal Complexes with 1-ethyl-3-phenylthiourea and its Derivatives
| Metal Ion | Complex Type/Formula (Example) | Coordination Geometry | Source(s) |
| Cu(I) | Hexanuclear Cluster | Tetrahedral | bhu.ac.in |
| Pd(II) | [Pd(L)(L')Cl] (L=1-ethyl-3-phenylthiourea) | Square Planar | bhu.ac.inajol.info |
| Co(III) | [Co(L)₃]³⁺ (L=1-ethyl-3-phenylthiourea) | Octahedral | bhu.ac.in |
| Ru(III) | Binuclear Schiff Base Complex | Octahedral | nih.gov |
X-ray Crystallography of Metal-Thiourea Complexes
Studies on a hexanuclear copper(I) cluster and a cobalt(III) complex of 1-ethyl-3-phenylthiourea have provided detailed structural insights. bhu.ac.in The crystal structure of the cobalt(III) complex confirmed its octahedral geometry. bhu.ac.in For a series of square planar Pd(II) complexes containing 1-ethyl-3-phenylthiourea and a mercapto-thiadiazole ligand, X-ray crystallography revealed that the 1-ethyl-3-phenylthiourea ligand coordinates to the Pd(II) ion through its sulfur atom. ajol.info
The crystal structure of a related Schiff base ligand derived from 1-ethyl-3-phenylthiourea and its binuclear palladium and ruthenium complexes has also been investigated. nih.gov The experimental results, supported by theoretical calculations, confirmed a square planar geometry for the Pd(II) complex and an octahedral geometry for the Ru(III) complex. nih.gov
Table 2: Selected Crystallographic Data for Complexes containing Thiourea Derivatives
| Compound / Formula | Crystal System | Space Group | Key Structural Feature(s) | Source(s) |
| 1-(2-Aminoethyl)-3-phenylthiourea | Monoclinic | P2₁/c | Molecules linked by N-H···S and N-H···N hydrogen bonds. | nih.gov |
| [Ni(L)₂] (L=N-benzoyl-N',N'-diethylthiourea) | Monoclinic | P2₁/c | The ligand coordinates bidentately (S, O) to Ni(II), forming a cis-[ML₂] complex. | researchgate.net |
| [Cu(I)Br(L)₂] (L=aroyl thiourea) | Not specified | Not specified | Tetrahedral geometry with Cu(I) coordinated to one Br and two S atoms from the ligands. | rsc.org |
| [Pt(L)₂] (L=N,N-disubstituted-4-chlorobenzoyl thiourea) | Not specified | Not specified | Square-planar geometry with Pt(II) coordinated to two O and two S atoms in a cis configuration. | rsc.org |
Note: Data for the specific 1-ethyl-1-phenylthiourea complex is limited; this table includes related structures to illustrate common features.
Electronic and Electrochemical Properties of Metal Complexes
The electronic and electrochemical properties of metal-thiourea complexes are crucial for understanding their reactivity, stability, and potential applications. These properties are primarily governed by the nature of the metal ion, its oxidation state, and the ligand field environment.
Electronic Transitions and UV-Vis Spectroscopic Signatures of Complexes
The electronic spectra of metal complexes with 1-ethyl-3-phenylthiourea and related ligands provide valuable information about the coordination environment and bonding. The spectra typically display two main types of transitions: intra-ligand transitions and d-d transitions.
Intra-ligand Transitions: These are high-intensity bands usually found in the ultraviolet (UV) region of the spectrum and are associated with π→π* and n→π* transitions within the ligand itself. mdpi.com For thiourea derivatives, these transitions are often related to the C=S (thiocarbonyl) and phenyl groups. Upon coordination to a metal ion, the positions of these bands may shift, which can indicate successful complex formation. mdpi.comcardiff.ac.uk For instance, in palladium and ruthenium complexes with a ligand derived from 1-ethyl-3-phenylthiourea, these transitions are observed in the UV-Vis spectra. nih.gov
d-d Transitions: These transitions involve the d-orbitals of the central metal ion and are characteristic of transition metal complexes. They are typically observed as weaker bands in the visible or near-infrared (NIR) region. mdpi.com The energy and number of these bands are dependent on the geometry of the complex (e.g., tetrahedral, square planar, octahedral) and the identity of the metal ion. For example, square planar Pd(II) complexes are often characterized by specific d-d transitions. ajol.info Copper(II) complexes with related arylthioureas show broad d-d bands in the 650–1400 nm region, which is indicative of four-coordinate species. mdpi.com
Table 3: Typical Electronic Transitions in Metal-Thiourea Complexes
| Complex Type | Transition Type | Typical Wavelength Region | Significance | Source(s) |
| General Thiourea Ligands | π→π | < 300 nm | Associated with aromatic rings and C=N bonds. | mdpi.com |
| General Thiourea Ligands | n→π | 300-350 nm | Associated with the C=S group. A shift upon coordination indicates S-metal bonding. | cardiff.ac.uk |
| Cu(II) Complexes | d-d | 650-1400 nm | Confirms the presence of Cu(II) and provides information on coordination geometry. | mdpi.com |
| Pd(II) Complexes | d-d | Visible Region | Characteristic of the square planar geometry around the d⁸ metal ion. | ajol.info |
Redox Behavior and Cyclic Voltammetry of Metal-Thiourea Complexes
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes, such as the potentials at which they are oxidized or reduced. This provides insight into the stability of different oxidation states of the metal in the complex. nih.gov
The electrochemical behavior of metal-thiourea complexes often involves redox processes centered on the metal ion. For example, copper complexes frequently show a Cu(II)/Cu(I) redox couple. researchgate.netpsu.ac.th The potential of this couple and the reversibility of the process are influenced by the coordinating ligands.
For a binuclear Ru(III) complex with a Schiff base derived from 1-ethyl-3-phenylthiourea, cyclic voltammetry studies were conducted to investigate its electrochemical properties. nih.gov Similarly, the redox behavior of copper(II) and nickel(II) complexes with related N,N'-disubstituted thioureas has been investigated, revealing irreversible redox waves for the Cu(II)/Cu(I) couple. researchgate.net The electrochemical behavior of N,N-disubstituted-N'-benzoylthiourea complexes with copper has also been studied, showing an irreversible oxidation process corresponding to the copper(II)/copper(I) system. psu.ac.th The specific substituents on the thiourea ligand can slightly influence the potential of these redox processes. psu.ac.th
Table 4: Summary of Redox Behavior for Selected Metal-Thiourea Complexes
| Complex System | Technique | Observed Redox Couple | Nature of Process | Source(s) |
| Cu(II)/N,N-disubstituted-N'-benzoylthiourea | Cyclic Voltammetry | Cu(II)/Cu(I) | Irreversible | researchgate.netpsu.ac.th |
| Co(III)/N,N-disubstituted-N'-benzoylthiourea | Cyclic Voltammetry | Co(III)/Co(II) | Quasi-reversible | researchgate.net |
| Ru(III)/Schiff base of 1-ethyl-3-phenylthiourea | Cyclic Voltammetry | Ru(III)/Ru(II) | Investigated | nih.gov |
| Mn(III)/Cross-bridged cyclam | Cyclic Voltammetry | Mn(III)/Mn(II) | Investigated | nih.gov |
Note: This table summarizes general findings for related thiourea systems to illustrate the principles of their redox behavior.
Reactivity and Reaction Mechanisms Involving 1 Ethyl 1 Phenylthiourea
Mechanistic Investigations of Organic Transformations Mediated by Thioureas
Thiourea (B124793) derivatives are recognized for their ability to mediate organic reactions primarily through non-covalent interactions, particularly hydrogen bonding. The thiourea moiety can act as a dual hydrogen-bond donor, a property that is fundamental to its role in activating electrophilic substrates.
General mechanistic principles applicable to thioureas include:
Hydrogen-Bond Donation: The N-H protons of the thiourea group are acidic enough to form strong hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines. This interaction polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. mdpi.comconicet.gov.ar In the case of 1-ethyl-1-phenylthiourea, which possesses a single N-H proton, it can still function as a hydrogen-bond donor, though it cannot form the "double hydrogen bond" array characteristic of N,N'-disubstituted thioureas.
Nucleophilic Reactivity of Sulfur: The sulfur atom of the thiourea core is nucleophilic and can participate directly in reactions. For instance, in the presence of α-halocarbonyl compounds, the sulfur atom can initiate a nucleophilic attack, leading to the formation of an isothiourea intermediate that subsequently cyclizes to form heterocyclic structures like thiazoles. conicet.gov.ar
Oxidation Reactions: The thiourea group can be oxidized by various reagents. Oxidation by hydrogen peroxide, for example, proceeds through several intermediates. acs.org Similarly, oxidation with bromine can lead to oxidative cyclization, as seen in the reaction of N-ethyl-N-phenylthiourea which forms a 3-ethyl-2-iminobenzothiazoline salt. lookchem.com
Mechanistic studies often employ computational methods and spectroscopic analysis to elucidate the transition states and intermediates. For example, in the reaction of thiourea with benzil, high-field NMR spectroscopy was used to identify transient intermediates, revealing the step-by-step process of condensation and rearrangement. While such specific studies for this compound are scarce, the fundamental reaction pathways are expected to be analogous.
Role of this compound in Catalytic Processes
The unique structural features of thioureas enable them to function as catalysts in two major domains: as metal-free organocatalysts and as ligands in transition metal catalysis.
Thiourea-based organocatalysis has emerged as a powerful tool in modern organic synthesis. These small organic molecules can catalyze a wide array of reactions by activating substrates through hydrogen bonding, mimicking the function of enzymes.
The key principle of thiourea organocatalysis is the activation of an electrophile by the N-H protons of the thiourea. This interaction lowers the energy of the transition state for nucleophilic attack. While many highly effective thiourea catalysts, such as Schreiner's thiourea, rely on two N-H groups to form a bidentate hydrogen-bonding interaction with the substrate, monosubstituted and 1,1-disubstituted thioureas are also active. This compound, with its single N-H proton, can participate in this type of catalysis, although the activating effect may differ from that of N,N'-disubstituted counterparts. Aryl-alkyl thioureas are recognized for their utility in organocatalysis, where they can be tailored to balance electronic and steric properties for specific applications.
| Catalysis Type | Mechanism of Action | Key Structural Feature | Typical Reactions Catalyzed |
|---|---|---|---|
| Thiourea Organocatalysis | Activation of electrophiles (e.g., carbonyls, imines) via hydrogen bonding. Stabilization of anionic transition states. | Acidic N-H proton(s) capable of hydrogen bonding. | Michael additions, Aldol reactions, Friedel-Crafts alkylations, Cycloadditions. |
Thiourea derivatives are excellent ligands for a wide range of transition metals due to the presence of soft donor atoms, primarily sulfur. nih.gov The sulfur atom's lone pairs readily coordinate to soft metal centers like palladium(II), platinum(II), copper(I), and ruthenium(II). rsc.orgresearchgate.net The resulting metal complexes often exhibit significant catalytic activity.
In complexes derived from N,N-dialkyl-N'-aroylthioureas, coordination typically occurs in a bidentate fashion through the sulfur and carbonyl oxygen atoms, forming a stable chelate ring. researchgate.net For thioureas lacking a carbonyl group, like this compound, coordination is expected to occur primarily through the sulfur atom in a monodentate fashion. These metal-thiourea complexes have been successfully employed as catalysts in various synthetic transformations. For instance, palladium complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been shown to be efficient catalysts for Suzuki–Miyaura cross-coupling reactions. rsc.org Similarly, ruthenium complexes bearing acylthiourea ligands display catalytic activity for the oxidation of alcohols and the reduction of nitroarenes. rsc.org
While specific catalytic applications of metal complexes derived from this compound are not widely reported, the established coordination chemistry of analogous thiourea derivatives provides a strong foundation for their potential use in catalysis. The electronic and steric properties imparted by the ethyl and phenyl groups on the nitrogen atom would influence the stability and reactivity of the resulting metal complex.
| Metal Center | Thiourea Ligand Type | Coordination Mode | Catalytic Application Example | Reference |
|---|---|---|---|---|
| Palladium(II) | N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | Monodentate (S) and Bidentate (S,O) | Suzuki–Miyaura cross-coupling | rsc.org |
| Ruthenium(III) | Acyl thiourea | Not specified | Reduction of nitroarenes | rsc.org |
| Copper(I) | N-ferrocenoyl-N'-arylalkylthioureas | Not specified (S-coordination implied) | Ligand facilitates reduction of Cu(II) to Cu(I) | uobasrah.edu.iq |
| Nickel(II), Copper(II) | N,N-dialkyl-N'-benzoylthiourea | Bidentate (S,O) | Thermal decomposition studies, potential for catalytic materials | nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives for 1 Ethyl 1 Phenylthiourea and Thiourea Chemistry
Advancements in Materials Science Applications
Thiourea (B124793) derivatives, including structures analogous to 1-ethyl-1-phenylthiourea, are increasingly recognized for their potential in creating advanced materials. Their ability to form stable complexes with metals and participate in hydrogen bonding makes them versatile building blocks for functional materials. tandfonline.comrsc.org
Key research areas include:
Chemosensors: The thiourea backbone is an excellent scaffold for designing colorimetric and fluorescent chemosensors. tandfonline.com The nitrogen and sulfur atoms can act as binding sites for various anions and neutral analytes. tandfonline.com Researchers are exploring how modifying the substituents on the thiourea, such as the ethyl and phenyl groups in this compound, can tune the sensor's selectivity and sensitivity for specific environmental pollutants or biologically important molecules. tandfonline.comnih.gov
Polymers and Organocatalysts: The reactivity of the thiourea group is being harnessed in polymer science and organocatalysis. rsc.orgnih.gov Thiourea-containing polymers exhibit interesting properties and have potential applications as adhesives and flame retardants. nih.gov In catalysis, the ability of thioureas to act as hydrogen-bond donors is utilized in a variety of organic reactions. rsc.org
Nonlinear Optical (NLO) Materials: Certain thiourea derivatives, particularly those with conjugated systems, exhibit significant nonlinear optical properties. researchgate.net These materials are crucial for applications in photonics and optoelectronics, such as in laser frequency conversion and optical switching. researchgate.net Research is ongoing to synthesize and characterize new thiourea compounds with enhanced NLO responses.
Table 1: Applications of Thiourea Derivatives in Materials Science
| Application Area | Function of Thiourea Moiety | Potential Use | Key Research Focus |
| Chemosensors | Anion/Analyte Binding Site | Environmental monitoring, Biological sensing | Enhancing selectivity and sensitivity tandfonline.com |
| Polymers | Monomeric Unit | Adhesives, Flame retardants | Developing novel polymer structures nih.gov |
| Organocatalysis | Hydrogen-Bond Donor | Asymmetric synthesis | Improving catalytic efficiency and scope rsc.org |
| NLO Materials | Electron Donor-Acceptor System | Photonics, Optical switching | Designing molecules with high NLO response researchgate.net |
Integration with Advanced Computational Methodologies for Predictive Design
The design and discovery of new thiourea derivatives with tailored properties are being significantly accelerated by advanced computational methods. In silico techniques allow for the rapid screening of virtual libraries of compounds, predicting their properties and biological activities before their actual synthesis, thereby saving time and resources. farmaciajournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of thiourea derivatives with their observed activities, be it in medicinal chemistry or materials science. farmaciajournal.com These models help in identifying the key molecular descriptors that govern the compound's performance, guiding the design of more potent or efficient molecules.
Molecular Docking: In the context of medicinal chemistry, molecular docking is a powerful tool to predict the binding affinity and orientation of thiourea derivatives within the active site of a biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.govsemanticscholar.org For instance, docking studies have been used to investigate the binding mode of thiourea derivatives to targets like the VEGFR-2 receptor, which is relevant in cancer therapy. biointerfaceresearch.combohrium.com
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. mdpi.com Computational tools like ADMET Predictor™ and SwissADME are used to assess the drug-likeness and potential toxicity of novel thiourea compounds, helping to prioritize candidates with favorable pharmacokinetic profiles for further development. mdpi.compensoft.net
Table 2: Computational Tools in Thiourea Research
| Computational Method | Application | Information Gained |
| QSAR | Predict biological activity | Structure-activity relationships, identification of key molecular features farmaciajournal.com |
| Molecular Docking | Predict binding to biological targets | Binding affinity, interaction modes, orientation in active site biointerfaceresearch.comnih.gov |
| ADMET Prediction | Assess drug-likeness | Pharmacokinetic profiles, potential toxicity, bioavailability mdpi.compensoft.net |
| DFT Calculations | Determine electronic structure | Charge distribution, molecular orbitals, reaction sites semanticscholar.org |
Novel Synthetic Strategies and Green Chemistry Innovations for Thiourea Production
The synthesis of thioureas is evolving, with a strong emphasis on developing more sustainable and efficient methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. marketresearchintellect.com
Solvent-Free and Water-Based Synthesis: Researchers are moving away from traditional volatile organic solvents. Methods like mechanochemical milling, which involves grinding solid reactants together, have been successfully used for the synthesis of primary and N,N'-disubstituted thioureas with excellent yields and simple, water-based workups. rsc.org The use of water as a solvent, often powered by solar energy, represents another environmentally benign route to symmetrical N,N'-disubstituted thioureas. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are gaining traction for their operational simplicity and efficiency. nih.gov MCRs are particularly attractive as they allow for the rapid construction of complex thiourea derivatives from simple, commercially available starting materials, aligning with the principles of green chemistry. nih.gov
Use of Safer Reagents: Traditional methods for synthesizing thioureas sometimes involve hazardous reagents like thiophosgene (B130339). researchgate.net Modern strategies focus on using safer alternatives. For example, thiocarbamoyl benzotriazoles have been developed as stable and easy-to-handle equivalents of isothiocyanates for the synthesis of N-monosubstituted thioureas. rsc.org
Table 3: Green Synthesis Approaches for Thiourea Derivatives
| Method | Key Feature | Advantage |
| Mechanochemical Milling | Solvent-free reaction | Reduced solvent waste, high yields, simple workup rsc.org |
| Solar-Powered Synthesis | Use of renewable energy | Energy-saving, environmentally friendly researchgate.net |
| One-Pot/Multicomponent Reactions | Multiple steps in one vessel | Increased efficiency, operational simplicity nih.gov |
| Aqueous Media Synthesis | Water as solvent | Environmentally benign, safe researchgate.net |
Interdisciplinary Research Avenues in Chemical Sciences
The versatility of the thiourea scaffold has fostered a wide range of interdisciplinary research, bridging organic synthesis with medicinal chemistry, agrochemistry, and coordination chemistry. sciencepublishinggroup.comresearchgate.netacs.org The future of thiourea chemistry lies in strengthening these connections to tackle complex scientific challenges.
Medicinal Chemistry: Thiourea derivatives are a cornerstone in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govcsic.es Future research will likely focus on developing multi-target agents and overcoming drug resistance. The structural flexibility of compounds like this compound allows for systematic modifications to optimize activity against specific diseases. biointerfaceresearch.com
Agrochemicals: Thioureas are vital in agriculture, serving as fungicides, herbicides, insecticides, and plant growth regulators. acs.org With a growing need for sustainable agriculture, research is directed towards creating more effective and environmentally safer thiourea-based pesticides that can protect crops while minimizing harm to the ecosystem. marketresearchintellect.comacs.org
Coordination Chemistry: The strong ligating ability of thioureas makes them invaluable in coordination chemistry. tandfonline.com They form stable complexes with a variety of transition metals, and these complexes themselves have diverse applications, from catalysis to materials science and medicine. tandfonline.comnih.govanalis.com.my Exploring the coordination chemistry of asymmetrically substituted thioureas like this compound could lead to novel complexes with unique catalytic or biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-1-phenylthiourea, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves the reaction of phenyl isothiocyanate with ethylamine under controlled conditions. Solvent choice (e.g., ethanol vs. dichloromethane), temperature (25–60°C), and stoichiometric ratios significantly affect yield. For example, excess ethylamine may reduce side products like bis-arylthioureas. Characterization via melting point analysis, , and IR spectroscopy is critical to confirm purity and structure .
Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structurally similar thiourea derivatives?
- Methodological Answer: IR spectroscopy identifies the thiourea moiety via N–H stretches (~3200 cm) and C=S absorption (~1250 cm). In , the ethyl group’s triplet (δ 1.2–1.4 ppm, –CHCH) and aromatic protons (δ 7.2–7.5 ppm) provide diagnostic signals. Comparing these with reference data (e.g., PubChem entries for analogous thioureas) ensures accurate identification .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer: Thioureas often form hydrogen-bonded networks, complicating crystal growth. Slow evaporation from polar solvents (e.g., methanol) at 4°C promotes nucleation. X-ray diffraction (XRD) using SHELXL for refinement can resolve conformational features, such as U-shaped geometries observed in related thioureas .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and substituent effects influence the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that intramolecular N–H⋯S hydrogen bonding stabilizes the anticlinal conformation of the thiourea core. Natural Bond Orbital (NBO) analysis quantifies charge transfer, while Molecular Electrostatic Potential (MEP) maps predict reactive sites for electrophilic attacks .
Q. What experimental and computational approaches are suitable for analyzing non-linear optical (NLO) behavior in this compound?
- Methodological Answer: Hyperpolarizability () calculations via DFT, combined with UV-Vis spectroscopy, assess NLO potential. Experimental validation uses Kurtz-Perry powder tests with reference standards like urea. Polarizability () and dipole moments derived from computational models correlate with observed NLO activity .
Q. How can contradictions in catalytic or biological activity data for this compound derivatives be systematically resolved?
- Methodological Answer: Apply triangulation by cross-validating results from multiple techniques (e.g., enzyme inhibition assays vs. computational docking studies). Statistical tools like ANOVA identify variability sources, while systematic reviews (e.g., ’s meta-analysis of aroyl thioureas) contextualize discrepancies in structure-activity relationships .
Data Presentation & Reproducibility
Q. What criteria ensure rigorous reporting of synthetic and analytical data for this compound?
- Methodological Answer: Follow IUPAC guidelines for compound naming and SI units. Report yields as mean ± standard deviation (triplicate trials). Use tables for comparative data (e.g., solvent effects on yield) and supplementary files for raw spectra. Adhere to journal-specific protocols, such as the Beilstein Journal’s requirements for experimental reproducibility .
Q. How should researchers handle uncertainties in XRD-derived bond lengths or angles?
- Methodological Answer: Calculate standard uncertainties using SHELXL’s refinement output. Disclose resolution limits (e.g., “Data collected at 1.0 Å resolution”) and apply Hamilton R-factor tests to assess model reliability. Cross-check with DFT-optimized geometries to validate structural anomalies .
Tables for Key Data
| Property | Experimental Value | Computational (DFT) | Reference |
|---|---|---|---|
| C=S Bond Length (Å) | 1.68 ± 0.02 | 1.67 | |
| N–H Stretch (IR, cm) | 3185–3220 | 3190 (scaled) | |
| HOMO-LUMO Gap (eV) | – | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
